molecular formula C21H32N2O2 B2457451 N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide CAS No. 953916-24-0

N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide

Cat. No.: B2457451
CAS No.: 953916-24-0
M. Wt: 344.499
InChI Key: IYQQMMFTKPUWMM-UHFFFAOYSA-N
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Description

N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide is a complex organic compound that features a morpholine ring substituted with a phenyl group, a butyl chain, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 2-phenylmorpholine with a butyl halide to form the intermediate N-(4-(2-phenylmorpholino)butyl)amine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the amide group can produce primary amines.

Scientific Research Applications

N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in inflammation and pain, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-phenylmorpholino)propyl)cyclohexanecarboxamide
  • N-(4-butylphenyl)cyclohexanecarboxamide
  • N-(2-fluorophenyl)cyclohexanecarboxamide

Uniqueness

N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide is unique due to its specific structural features, such as the combination of a phenyl-substituted morpholine ring and a cyclohexanecarboxamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c24-21(19-11-5-2-6-12-19)22-13-7-8-14-23-15-16-25-20(17-23)18-9-3-1-4-10-18/h1,3-4,9-10,19-20H,2,5-8,11-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQQMMFTKPUWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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